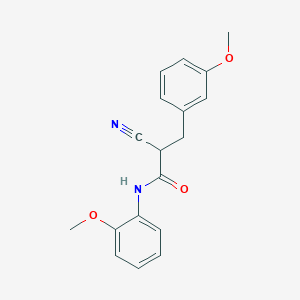

4-甲氧基-N-(4-甲基-1,3-苯并噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to "4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide," typically involves multistep organic reactions. These reactions may start from benzothiazole precursors, further undergoing functionalization to introduce the methoxy and benzamide groups. For example, the synthesis of similar compounds has been explored through reactions involving amine coupling and subsequent acylation to introduce the benzamide functionality (Yadav et al., 2020).

Molecular Structure Analysis

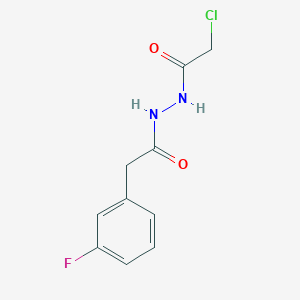

The molecular structure of compounds closely related to "4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide" has been determined using techniques like X-ray diffraction. These analyses reveal complex molecular geometries, including the presence of hydrogen bonds and π-π interactions that contribute to the stabilization of the crystal structure. For instance, research on structurally related compounds shows detailed insights into their molecular conformation and crystal packing, highlighting the role of non-covalent interactions in determining the overall structure (Dey et al., 2021).

科学研究应用

抗高血糖药物

一系列苯甲酰胺衍生物,包括类似于4-甲氧基-N-(4-甲基-1,3-苯并噻唑-2-基)苯甲酰胺的变体,已被研究其抗糖尿病特性。其中一种被鉴定为KRP-297的衍生物显示出作为治疗糖尿病候选药物的潜力(Nomura et al., 1999)。

双过氧化物酶增殖物激活受体激动剂

与4-甲氧基-N-(4-甲基-1,3-苯并噻唑-2-基)苯甲酰胺结构相关的化合物,如MK-0767或KRP-297,已被鉴定为双α/γ过氧化物酶增殖物激活受体(PPAR)激动剂。这些化合物已在人类血浆中定量测定,表明它们在临床应用中的潜力(Song et al., 2004)。

新合成方法

用于合成类风湿药物rhein的类似物的新方法涉及包括N,N-二乙基(2-甲氧基-4-甲基)苯甲酰胺在内的衍生物。这项研究有助于改善治疗类风湿等疾病的药物的全身暴露(Owton et al., 1995)。

抗微生物和抗肿瘤活性

苯并噻唑-2-基苯甲酰胺的衍生物,与4-甲氧基-N-(4-甲基-1,3-苯并噻唑-2-基)苯甲酰胺具有相同的核心结构,已被合成并筛选其抗微生物和抗肿瘤活性。该类化合物已显示出对某些癌细胞系和微生物的潜在作用,为未来药物开发提供了途径(Badne et al., 2011)。

醛糖还原酶抑制剂

与4-甲氧基-N-(4-甲基-1,3-苯并噻唑-2-基)苯甲酰胺化学相关的苯并噻唑基亚胺噻唑啉酮和苯甲酰氧基噻唑啉酮已被研究为有效的醛糖还原酶抑制剂。这些化合物在治疗长期糖尿病并发症方面具有潜在的治疗应用(Saeed et al., 2014)。

杀线虫活性

与4-甲氧基-N-(4-甲基-1,3-苯并噻唑-2-基)苯甲酰胺结构相关的化合物显示出显著的杀线虫活性。这些发现表明它们在开发新的线虫杀虫剂中的潜力作为引导化合物(Liu et al., 2022)。

作用机制

安全和危害

属性

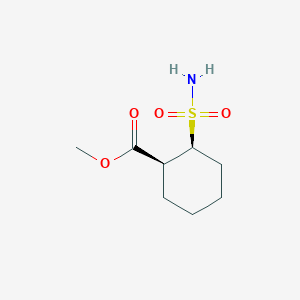

IUPAC Name |

4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-10-4-3-5-13-14(10)17-16(21-13)18-15(19)11-6-8-12(20-2)9-7-11/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECHPNJSABSJNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2494172.png)

![4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2494175.png)

![[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid](/img/structure/B2494179.png)

![methyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2494182.png)

![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-3-methylbutanamide](/img/structure/B2494183.png)

![2-(2-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2494187.png)